molecular formula C6H5IN4 B1407243 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1083163-97-6

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1407243
CAS RN: 1083163-97-6
M. Wt: 260.04 g/mol
InChI Key: YWHDKSFLAOFGRQ-UHFFFAOYSA-N
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Description

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is an amine organic substance . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It is also used as an intermediate for APIs and in the synthesis of the phosphoramidate GS-5734 prodrug for potential treatment of Ebola virus infections .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods, including synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines . A one-pot two-step synthesis of substituted pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-ones has also been proposed .


Molecular Structure Analysis

While specific structural analysis for this compound is not available, it is known that pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .

Scientific Research Applications

Synthesis and Drug Development

  • Remdesivir Nucleobase Synthesis : 4-Aminopyrrolo[2,1-f][1,2,4]triazine serves as a fundamental raw material in the synthesis of Remdesivir's nucleobase, highlighting its importance in the development of treatments against COVID-19. The described method involves a highly chemoselective cyanation process and the application of monochloramine, showcasing the compound's role in innovative pharmaceutical manufacturing processes (Santos et al., 2021).

Chemical Synthesis and Reactivity

  • Heterocyclic Compound Synthesis : Research on the cleavage of Pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide has led to the synthesis of 4-amino-1,2,4-triazines, demonstrating the compound's utility in creating derivatives that are of interest for medicinal chemistry, pharmacology, and organic synthesis (Kobelev et al., 2019).

Imaging and Diagnostics

  • Development of PET Tracers : The compound has been used in the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives, which are potential PET tracers for imaging p38α mitogen-activated protein kinase. This application indicates its relevance in diagnostic imaging, potentially aiding in the monitoring and treatment of various diseases (Wang et al., 2014).

Molecular Structure and Analysis

  • Synthesis and structural analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one has provided insights into the molecular structure of triazine derivatives, showcasing the versatility of 4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazine-related compounds in developing new materials with potential biological activities (Hwang et al., 2006).

Antiproliferative Activities

  • Antitumor Agents : Research into novel pyrrolo[2,1-f][1,2,4]triazine derivatives has been driven by the quest for antitumor agents that are both effective and exhibit low toxicity. Several derivatives have shown significant antiproliferative activities against human tumor cells, highlighting the compound's potential in cancer research (Zhang et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and signal transduction . Specifically, this compound has been associated with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate the fundamental process of cell development .

Mode of Action

This compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by kinases and FGFR . By inhibiting these enzymes, the compound disrupts the signaling pathways they control, leading to downstream effects on cell growth, division, and other processes .

Pharmacokinetics

It is known that c-nucleosides, a category to which this compound belongs, generally have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of kinases and FGFR . This inhibition disrupts normal cell signaling pathways, potentially leading to changes in cell growth, division, and other processes . The specific effects can vary depending on the cell type and the specific kinases that are inhibited.

properties

IUPAC Name

5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDKSFLAOFGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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